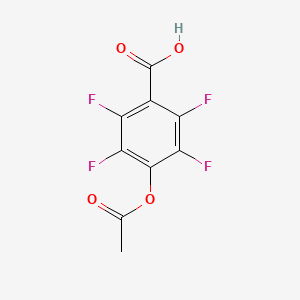
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid
Overview
Description
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C9H4F4O4 and a molecular weight of 252.12 g/mol This compound is characterized by the presence of four fluorine atoms and an acetoxy group attached to a benzoic acid core
Preparation Methods
The synthesis of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid typically involves the acetylation of 2,3,5,6-tetrafluorobenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.
Chemical Reactions Analysis
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 2,3,5,6-tetrafluorobenzoic acid.
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., potassium permanganate for oxidation).
Scientific Research Applications
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid involves its interaction with various molecular targets depending on the context of its use. In biological systems, the compound may interact with enzymes that process fluorinated substrates, affecting metabolic pathways. The acetoxy group can be hydrolyzed, releasing acetic acid and the corresponding fluorinated benzoic acid, which can further participate in biochemical reactions .
Comparison with Similar Compounds
4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid can be compared with other fluorinated benzoic acids such as:
2,3,5,6-Tetrafluorobenzoic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains an amino group instead of an acetoxy group, leading to different reactivity and applications.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Contains an azido group, which imparts unique properties for click chemistry applications.
The uniqueness of this compound lies in its acetoxy group, which provides additional reactivity and potential for derivatization compared to its analogs.
Properties
IUPAC Name |
4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGOHWGOTNDOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372187 | |
| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83789-90-6 | |
| Record name | 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)?
A1: this compound serves as the precursor monomer in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) []. The acetoxy group (-OCOCH3) in the monomer is a protecting group for the hydroxyl group (-OH). During the polymerization process, this acetoxy group is removed, enabling the formation of the desired polymer. This method allows for controlled polymerization and the production of a polymer with specific properties.
Q2: How does the structure of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) influence its thermal properties compared to its non-fluorinated counterpart?
A2: The presence of fluorine atoms in Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) significantly impacts its thermal properties. Research indicates that the crystal/nematic phase transition temperature of this polymer is approximately 180°C lower than that of Poly(4-hydroxybenzoic acid), its non-fluorinated counterpart []. This difference in thermal behavior can be attributed to the high electronegativity and small atomic radius of fluorine, affecting intermolecular interactions within the polymer structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


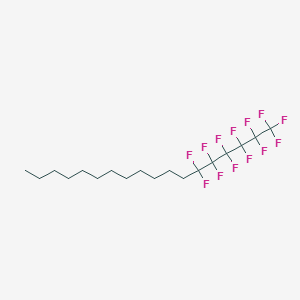
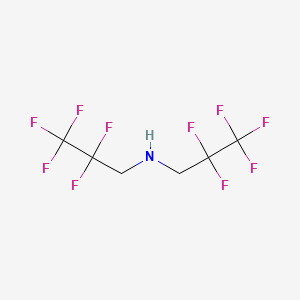
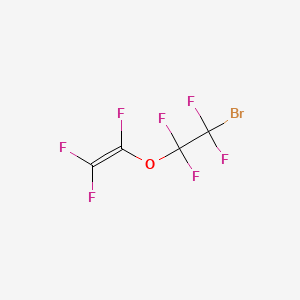


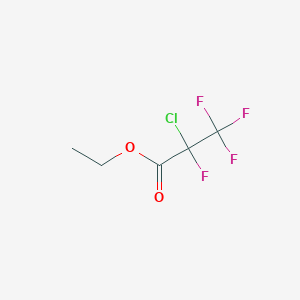
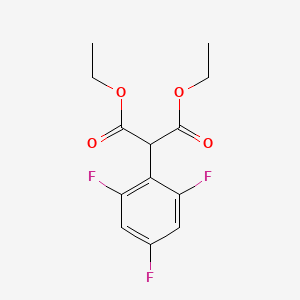


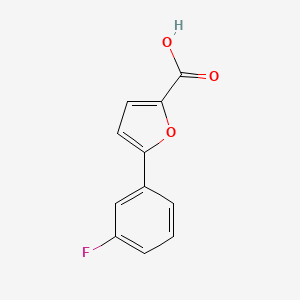
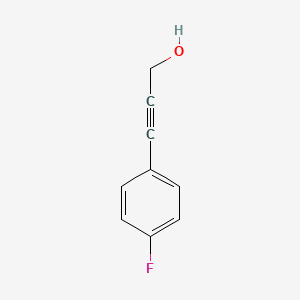
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)
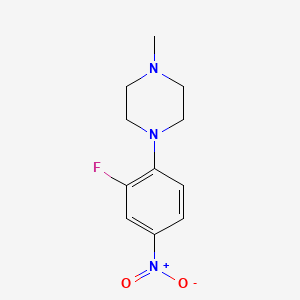
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
